molecular formula C6H4N4O2 B1593579 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-18-3

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1593579
CAS No.: 31040-18-3
M. Wt: 164.12 g/mol
InChI Key: HSZMJKACFDCOHQ-UHFFFAOYSA-N
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Description

Product Overview 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (: 31040-18-3) is a high-purity chemical reagent with the molecular formula C 6 H 4 N 4 O 2 and a molecular weight of 164.12 g/mol. This nitro-functionalized triazolopyridine derivative is intended for research applications in pharmaceutical development and organic synthesis [ ]. Research Applications and Value The 1,2,4-triazolo[1,5-a]pyridine (TP) scaffold is a versatile and privileged structure in medicinal chemistry, recognized for its broad-spectrum biological potential [ ]. Its molecular framework is isoelectronic with purine, making it a valuable bio-isostere in drug design for investigating receptor-ligand interactions and as a purine surrogate in the development of kinase inhibitors [ ]. Furthermore, the presence of multiple nitrogen atoms in the TP core enables it to function as a bi- or tri-dentate chelating ligand for various metal ions, facilitating the creation of metal complexes with potential applications in catalysis and chemosensing [ ][ ]. The nitro group on this specific derivative provides a handle for further synthetic modification, allowing researchers to explore a wider structure-activity relationship landscape. Handling and Storage For optimal stability, this product should be stored dry and sealed at 2-8°C [ ]. Important Notice This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMJKACFDCOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297515
Record name 8-Nitro[1,2,4]triazolo[1,5-a]pyridine
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31040-18-3
Record name s-Triazolo[1, 8-nitro-
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Record name 8-Nitro[1,2,4]triazolo[1,5-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fused Nitrogen Heterocycles: General Importance in Contemporary Organic Chemistry

Fused nitrogen heterocycles are organic compounds where two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. These structures are of immense importance in contemporary organic chemistry for several reasons. They form the core scaffolds of a vast number of natural products, including alkaloids, vitamins, and hormones. rsc.org In medicinal chemistry, these frameworks are ubiquitous, with over 75% of FDA-approved drugs containing a nitrogen-based heterocyclic moiety. nih.gov The prevalence of these structures is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

Beyond pharmaceuticals, fused nitrogen heterocycles are integral to material science, where they are used in the development of polymers, dyes, and electroactive materials. msesupplies.com Their rigid, planar structures and extended π-conjugation systems are advantageous for creating materials with specific optical and electronic properties. mdpi.com In the agrochemical industry, over 70% of modern crop protection agents feature these heterocyclic structures, highlighting their role in developing advanced fungicides, herbicides, and insecticides. msesupplies.com The versatility and stability of fused nitrogen heterocycles ensure their continued prominence as fundamental building blocks in both academic research and industrial applications. rsc.orgresearchgate.net

Thenumberanalytics.comvaia.comorganic Chemistry.orgtriazolo 1,5 a Pyridine Core: Structural Variants and Broad Research Interest

The numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system featuring a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring. This scaffold is a "bridge-headed" nitrogen heterocycle and has garnered significant research interest due to its presence in a multitude of medicinally and biologically active compounds. mdpi.com It is considered a privileged scaffold in drug design, often explored as a purine (B94841) isostere, where the nitrogen and carbon atoms are swapped relative to the natural purine ring system. nih.govresearchgate.net This bioisosteric relationship has driven the synthesis of numerous derivatives evaluated for a wide range of therapeutic applications, including anticancer and antiviral agents. nih.govacs.orgnih.gov

The synthesis of the numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core can be achieved through various strategies. Common methods include the cyclization of N-(pyridin-2-yl)formamidoximes or the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which involves an oxidative N-N bond formation. organic-chemistry.org Other approaches utilize copper-catalyzed reactions of 2-aminopyridines with nitriles or tandem reactions involving enaminonitriles and benzohydrazides under microwave conditions. organic-chemistry.orgmdpi.com The versatility in synthetic routes allows for the introduction of a wide array of substituents onto the bicyclic core, enabling the fine-tuning of its chemical and biological properties. organic-chemistry.orgmdpi.com Research has also explored its isomeric system, numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[4,3-a]pyridine, with studies indicating that the arrangement of nitrogen atoms in the fused system can significantly impact biological activity. rsc.orgnih.gov

The C8 Nitro Functional Group: Influence on Electronic Structure, Reactivity, and Derivatization Pathways

The introduction of a nitro (-NO2) group at the C8 position of the numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core profoundly alters the molecule's properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. vaia.comnumberanalytics.com

Electronic Structure: The nitro group consists of a nitrogen atom bonded to two highly electronegative oxygen atoms. This arrangement pulls electron density away from the attached aromatic ring system. vaia.com This electron-withdrawing effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.combritannica.com Quantum chemical studies on similar systems, like nitrobenzene, show that the nitro group decreases the electron density most significantly at the ortho and para positions relative to the substituent. rsc.org In the case of 8-Nitro- numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, this deactivation would primarily affect the pyridine (B92270) ring portion of the fused system.

Reactivity and Derivatization: The strong deactivating nature of the C8-nitro group dictates the reactivity of the entire heterocyclic system. While electrophilic substitution is disfavored, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present at another position on the pyridine ring. numberanalytics.com

The nitro group itself is a versatile functional handle for further derivatization. A key reaction is its reduction to an amino (-NH2) group. numberanalytics.com This transformation is fundamental in synthetic chemistry as it converts a strongly electron-withdrawing group into a strongly electron-donating group, completely altering the electronic character and reactivity of the aromatic system. The resulting 8-amino- numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine can then serve as a precursor for a wide range of other derivatives through reactions typical of aromatic amines, such as diazotization or acylation. For instance, a similar pathway has been used in the synthesis of complex purine (B94841) analogues starting from nitrated triazolopyrimidines. osi.lv

Below is a table summarizing the influence of the C8-nitro group:

PropertyInfluence of the C8-Nitro GroupPotential Derivatization Pathway
Electronic Effect Strong electron-withdrawing group (-I, -M effects)Not applicable
Reactivity towards Electrophiles Deactivates the aromatic ring systemNot applicable
Reactivity towards Nucleophiles Activates the ring for Nucleophilic Aromatic Substitution (SNAr)Substitution of other groups on the ring
Functional Group Transformation Can be reduced to an amino (-NH2) groupFormation of 8-Amino- numberanalytics.comvaia.comorganic-chemistry.orgtriazolo[1,5-a]pyridine

Current Research Gaps and Future Trajectories for 8 Nitro Numberanalytics.comvaia.comorganic Chemistry.orgtriazolo 1,5 a Pyridine Investigations

Direct Nitration Methodologies forresearchgate.netresearchgate.netosi.lvTriazolo[1,5-a]pyridine Systems

Direct nitration of the parent researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine ring system is a challenging and generally low-yielding approach for the synthesis of 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution reactions such as nitration. This deactivating effect is comparable to that of a nitro group on a benzene (B151609) ring. The fusion of the electron-rich triazole ring does not sufficiently activate the pyridine moiety to facilitate efficient nitration.

Electrophilic substitution on the pyridine ring, when it does occur, is highly regioselective, favoring the 3- and 5-positions (β-positions) due to the deactivating effect of the ring nitrogen. The 2-, 4-, and 6-positions (α- and γ-positions) are more deactivated. In the researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine system, the C8 position is a β-position relative to the pyridine nitrogen. However, the fusion of the triazole ring and the presence of the bridgehead nitrogen further complicate the electronic distribution. Consequently, forcing conditions, such as the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid, are typically required, and often result in a mixture of nitrated products with low yields of the desired 8-nitro isomer. Due to these limitations, direct nitration is not a commonly employed strategy for the synthesis of 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine.

Ring-Closing Approaches with Pre-functionalized Nitro-Containing Pyridine Derivatives

A more successful and widely adopted strategy for the synthesis of 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines involves the cyclization of pre-functionalized pyridine derivatives that already contain the nitro group at the desired position. This approach offers better control over regioselectivity and generally provides higher yields.

Cyclization Reactions Involving Nitropyridine Precursors (e.g., 2-hydrazinyl-X-nitropyridines)

One of the most effective methods for the synthesis of nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines involves the cyclization of 2-hydrazinyl-nitropyridine derivatives. In particular, the synthesis of 6,8-dinitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines has been well-documented starting from the commercially available 2-chloro-3,5-dinitropyridine (B146277).

The reaction sequence typically begins with the nucleophilic substitution of the chlorine atom in 2-chloro-3,5-dinitropyridine with hydrazine (B178648) to form 2-hydrazinyl-3,5-dinitropyridine. This intermediate is then reacted with various reagents to construct the triazole ring. Facile and efficient protocols have been developed that proceed via the cyclization of corresponding 3,5-dinitropyridine-2-yl hydrazides or aldehyde 3,5-dinitropyridine-2-yl hydrazones. researchgate.net These reactions are often followed by an in situ Dimroth rearrangement to yield the thermodynamically more stable researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine system. researchgate.netresearchgate.net The presence of two electron-withdrawing nitro groups in the pyridine ring facilitates the recyclization of the initially formed researchgate.netresearchgate.netosi.lvtriazolo[4,3-a]pyridines to such an extent that they are often not isolated. researchgate.net

For example, acid-catalyzed cyclization of 3,5-dinitropyridine-2-yl hydrazides or oxidation of aldehyde 3,5-dinitropyridine-2-yl hydrazones leads to the formation of 2-substituted 6,8-dinitro researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines in moderate to excellent yields under mild conditions. osi.lv

Table 1: Synthesis of 2-Substituted 6,8-Dinitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines

Starting MaterialReagent/MethodProductYieldReference
Aldehyde 3,5-dinitropyridine-2-yl hydrazonesOxidation2-R-6,8-dinitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridinesHigh researchgate.net
3,5-Dinitropyridine-2-yl hydrazidesAcid-catalyzed cyclization2-R-6,8-dinitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridinesHigh researchgate.net
2-Chloro-3,5-dinitropyridineReaction with 5-(hetaryl)tetrazoles2-(Hetaryl)-6,8-dinitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridinesGood osi.lv

Oxidative Cyclization Protocols (e.g., from 2-pyridyl ketone hydrazones)

Oxidative cyclization of hydrazones is a common method for the synthesis of fused triazole systems. organic-chemistry.orgnih.gov In the context of 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine synthesis, this would involve the oxidative cyclization of a hydrazone derived from a 2-pyridyl ketone bearing a nitro group at the appropriate position. While this method is plausible, specific examples for the synthesis of 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine are not extensively reported in the literature. The general strategy would involve the condensation of a nitro-substituted 2-acylpyridine with a hydrazine to form the corresponding hydrazone, followed by treatment with an oxidizing agent such as iodobenzene (B50100) diacetate (IBD), lead tetraacetate (LTA), or N-iodosuccinimide (NIS) to effect the cyclization.

The success of this method would depend on the stability of the nitro-substituted pyridine ring under the oxidative conditions and the regioselectivity of the cyclization. The presence of the nitro group could influence the reactivity of the hydrazone and the stability of the intermediates.

Tandem Reactions and Multi-Component Syntheses (e.g., from enaminonitriles)

Tandem and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. Several MCRs have been developed for the synthesis of the researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine core. nih.govmdpi.com For instance, a catalyst-free, microwave-mediated tandem reaction involving enaminonitriles and benzohydrazides has been reported for the synthesis of researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines. mdpi.com

While these methods often exhibit broad substrate scope and good functional group tolerance, their application to the synthesis of nitro-substituted analogues, specifically 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine, is not well-documented. The strong electron-withdrawing nature of the nitro group could potentially interfere with some of the catalytic systems or reaction intermediates involved in these MCRs. However, MCRs involving nitropyridine derivatives have been reported for the synthesis of other heterocyclic systems, suggesting that with appropriate optimization, this approach could be a viable route to 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine. researchgate.netresearchgate.net

Synthesis ofresearchgate.netresearchgate.netosi.lvTriazolo[1,5-a]pyridine Systems from Acyclic Reagents with Nitro Moieties

The construction of the 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine ring system from purely acyclic precursors that already contain a nitro group represents a convergent and potentially versatile synthetic strategy. However, this approach is not commonly reported in the literature for this specific heterocyclic system. In principle, such a synthesis would involve the condensation of several acyclic components to build both the pyridine and triazole rings in a single or a few steps. For example, a reaction could be envisioned between a nitro-containing 1,3-dicarbonyl compound or its equivalent, an amino-triazole precursor, and a source of the remaining pyridine ring atoms. The challenge lies in controlling the regioselectivity of the multiple bond-forming events to achieve the desired fused ring system. While the synthesis of other nitro-substituted heterocycles from acyclic nitro-containing precursors is known, the specific application to 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine remains an area for future exploration.

Post-Synthetic Derivatization and Functional Group Interconversions at the C8-Nitro Position

The C8-nitro group in 8-nitro- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine and its analogues is a versatile functional handle that can be transformed into a variety of other substituents, allowing for the late-stage diversification of the scaffold.

One of the most common transformations of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂), or metal-acid systems (e.g., SnCl₂/HCl or Fe/HCl). The resulting 8-amino- researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridine is a key intermediate for the synthesis of a wide range of derivatives through reactions such as diazotization, acylation, and alkylation.

The nitro group in electron-deficient aromatic systems like nitropyridines can also be a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the fused triazole ring and other electron-withdrawing groups can further activate the C8-nitro group towards nucleophilic displacement. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the C8 position. For instance, reactions of 2-R-6,8-dinitro researchgate.netresearchgate.netosi.lvtriazolo[1,5-a]pyridines with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds have been shown to proceed under mild, base-free conditions to give stable products of nucleophilic addition to the pyridine ring. dcu.ie

Furthermore, it has been demonstrated that a pre-existing 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine can be further nitrated under mild conditions to introduce two additional nitro groups onto the phenyl ring, showcasing post-synthetic modification of a substituted analogue. researchgate.net

Table 2: Potential Functional Group Interconversions at the C8-Nitro Position

Reaction TypeReagentsProduct Functional GroupReference
ReductionH₂, Pd/C; SnCl₂, HCl; Fe, HClAmino (-NH₂)General knowledge
Nucleophilic Aromatic SubstitutionRO⁻, RS⁻, R₂NHAlkoxy (-OR), Thioether (-SR), Amino (-NR₂) dcu.ie

Reactions Involving the Nitro Group

The primary transformation of the 8-nitro group is its reduction to an 8-amino functionality. This conversion is a critical step, as the resulting amino group serves as a versatile precursor for further synthetic modifications. The reduction of nitroarenes is a well-established process in organic chemistry, and several methods can be applied to achieve this transformation on the lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine core.

One of the most common and effective methods for the reduction of a nitro group is catalytic hydrogenation. This can be achieved using various catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.

Another widely used method involves the use of metals in acidic media, such as iron, tin, or zinc. For instance, the reduction can be carried out using iron powder in the presence of an acid like hydrochloric acid or acetic acid.

A notable example of nitro group reduction on a related heterocyclic system is the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide. In an acidic aqueous medium, the nitro group undergoes a six-electron reduction to form the corresponding 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. mdpi.com This demonstrates the feasibility of reducing the nitro group on the triazolopyridine ring system to an amine.

Reaction Reagents and Conditions Product Reference
Reduction of Nitro GroupCatalytic Hydrogenation (e.g., Pd/C, H₂)8-Amino- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
Reduction of Nitro GroupMetal in Acid (e.g., Fe/HCl)8-Amino- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
Electrochemical ReductionGlassy Carbon Electrode, Acidic Medium6-Amino analogue mdpi.com

Introduction of Other C8-Substituents via Nitro Group Transformation

The 8-amino- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine, synthesized via the reduction of the corresponding nitro compound, is a key intermediate for introducing a diverse range of substituents at the C8 position. The amino group can be converted into a diazonium salt, which is a highly versatile functional group that can be displaced by various nucleophiles in Sandmeyer-type reactions.

For instance, treatment of the 8-amino derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures yields the 8-diazonium salt. This intermediate can then be reacted with a variety of reagents to introduce different functionalities:

Halogenation: Reaction with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a cyano group, yielding 8-cyano- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine.

Hydroxylation: Heating the diazonium salt solution introduces a hydroxyl group.

Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to install a fluoro substituent.

The resulting 8-halo- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridines are themselves valuable intermediates for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of carbon-based substituents.

A review on the synthesis of lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine-8-carbonitriles highlights the conversion of 8-substituted analogues, such as 8-bromo and 8-chloro derivatives, into the corresponding nitriles, which underscores the utility of these halogenated intermediates. lp.edu.uaresearchgate.net

Starting Material Reaction Reagents and Conditions Product Reference
8-Amino- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineDiazotizationNaNO₂, HCl, 0-5 °C8-Diazonium- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine chlorideGeneral Knowledge
8-Diazonium saltSandmeyer Reaction (Chlorination)CuCl8-Chloro- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
8-Diazonium saltSandmeyer Reaction (Bromination)CuBr8-Bromo- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
8-Diazonium saltSandmeyer Reaction (Cyanation)CuCN8-Cyano- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridine lp.edu.uaresearchgate.net
8-Diazonium saltIodinationKI8-Iodo- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
8-Diazonium saltHydroxylationH₂O, heat8-Hydroxy- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge
8-Diazonium saltBalz-Schiemann ReactionHBF₄, then heat8-Fluoro- lp.edu.uaresearchgate.netlpnu.uatriazolo[1,5-a]pyridineGeneral Knowledge

Influence of the Nitro Group on the Overall Reactivity of the Fused Ring System

The chemical behavior of the fused researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine system is profoundly influenced by the presence and position of substituents. The parent scaffold consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring. nih.gov The introduction of a nitro group (-NO₂), a powerful electron-withdrawing group, at the C8 position dramatically alters this electronic landscape. svedbergopen.com

The C8-nitro group significantly deactivates the entire fused ring system towards electrophilic attack, a common reaction pathway for many aromatic compounds. Conversely, and more significantly, it strongly activates the pyridine portion of the molecule for nucleophilic attack. nih.govrsc.org This activation is a result of the nitro group's ability to withdraw electron density through both inductive and resonance effects, creating a pronounced electron deficiency (electrophilicity) within the pyridine ring. svedbergopen.commdpi.com This effect is particularly potent at the positions ortho and para to the nitro group. In the case of 8-nitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine and its derivatives, this enhanced electrophilicity makes the pyridine ring highly susceptible to reactions with a wide range of nucleophiles. researchgate.netbohrium.com Studies on related dinitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridines show they are highly electrophilic compounds that readily undergo nucleophilic addition. researchgate.netbohrium.com The reactivity of the nitro-substituted triazolopyridine system is comparable to that of other highly electron-deficient nitroarenes, which are known to react readily with nucleophiles. mdpi.comyoutube.com

Nucleophilic Aromatic Substitution on the Nitro-Substituted Triazolopyridine Scaffold

The pronounced electrophilicity endowed by the nitro group makes nucleophilic aromatic substitution (SNAr) a primary mode of reactivity for the 8-nitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine scaffold. Research has particularly focused on the reactions of 2-substituted 6,8-dinitro researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridines, which serve as excellent models for understanding this reactivity. These highly electrophilic systems react with various carbon-nucleophiles, such as indoles and 1,3-dicarbonyl compounds, under remarkably mild, base-free conditions. researchgate.netbohrium.com

The reaction typically proceeds via a nucleophilic addition to the electron-deficient pyridine ring, resulting in the formation of stable adducts. researchgate.net This process involves the dearomatization of the pyridine ring to yield new fused 1,5-dihydro researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine derivatives in high yields. researchgate.netbohrium.com The formation of these stable addition products, often referred to as σ-adducts or Meisenheimer-like complexes, is a hallmark of nucleophilic attack on highly electron-deficient aromatic systems. researchgate.netmdpi.com

Below is a table summarizing the outcomes of reactions between 2-R-6,8-dinitro researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridines and various C-nucleophiles.

Table 1: Nucleophilic Addition Reactions to Dinitro-Substituted Triazolopyridine Scaffolds

R-Group at C2 Nucleophile Product Yield (%) Reference
Phenyl Indole 2-Phenyl-5-(1H-indol-3-yl)-6,8-dinitro-1,5-dihydro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine 96 researchgate.net
4-Tolyl Indole 5-(1H-indol-3-yl)-6,8-dinitro-2-(p-tolyl)-1,5-dihydro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine 94 researchgate.net
4-Methoxyphenyl Indole 5-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6,8-dinitro-1,5-dihydro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine 95 researchgate.net
Phenyl Acetylacetone 5-(1-Acetyl-2-oxopropyl)-2-phenyl-6,8-dinitro-1,5-dihydro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine 92 researchgate.net
4-Tolyl Acetylacetone 5-(1-Acetyl-2-oxopropyl)-6,8-dinitro-2-(p-tolyl)-1,5-dihydro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine 90 researchgate.net

Intramolecular Rearrangements: The Dimroth Rearrangement and its Enhancement by the C8-Nitro Group

The Dimroth rearrangement is a significant intramolecular reaction in the chemistry of N-heterocycles, particularly in the synthesis of researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridines. wikipedia.org This rearrangement involves the isomerization of a researchgate.netresearchgate.netbohrium.comtriazolo[4,3-a]pyridine to the more thermodynamically stable researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine isomer. nih.gov The presence of strongly electron-withdrawing groups, such as the nitro group at C8, on the pyridine ring has been shown to dramatically facilitate this rearrangement. researchgate.net

In the synthesis of 6,8-dinitro researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridines, the reaction often proceeds through the cyclization of precursors like 3,5-dinitropyridine-2-yl hydrazones. researchgate.net This cyclization initially forms the kinetically favored researchgate.netresearchgate.netbohrium.comtriazolo[4,3-a]pyridine intermediate. However, the presence of the two nitro groups on the pyridine ring so effectively promotes the subsequent Dimroth rearrangement that the initial [4,3-a] isomer cannot be isolated; the reaction proceeds directly to the stable [1,5-a] product in an in situ manner. researchgate.net

The accepted mechanism for the Dimroth rearrangement involves protonation of a ring nitrogen, followed by a ring-opening step to form a diazo intermediate. beilstein-journals.orgnih.gov Subsequent tautomerization and C-C bond rotation allow for ring closure to the more stable isomeric system. wikipedia.orgbeilstein-journals.org The nitro group enhances this process by stabilizing the intermediates and increasing the electrophilicity of the carbon atoms involved in the ring-opening and closing steps.

Electrophilic and Radical Reactions on the Fused Ring System

Electrophilic Reactions: The 8-nitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine ring system is exceptionally resistant to electrophilic aromatic substitution. The potent electron-withdrawing nature of the C8-nitro group, combined with the inherent electron deficiency of the pyridine ring and the bridgehead nitrogen, renders the aromatic system highly deactivated towards attack by electrophiles. nih.govnih.gov Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation are generally not feasible on this scaffold. Any potential electrophilic attack would be directed towards the less deactivated triazole ring, though this is also challenging.

Radical Reactions: While electrophilic reactions are disfavored, the nitro-substituted scaffold can participate in radical reactions, primarily through reduction of the nitro group. Electrochemical studies on related nitro-substituted azolopyrimidines reveal that the nitro group can be reduced in a stepwise manner. mdpi.com In aprotic media, the electroreduction proceeds in two stages, initially forming a radical anion via a single-electron transfer. mdpi.com This radical anion can be a key intermediate. Further reduction can lead to the formation of a dianion radical. mdpi.com The generation of these radical species opens up pathways for subsequent reactions, although the synthetic utility of radical reactions originating from the 8-nitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine itself is an area requiring further exploration. Some syntheses of related triazolopyridines have utilized copper-catalyzed tandem radical cyclization reactions, indicating the potential for radical mechanisms in the formation of this heterocyclic system. researchgate.net

Investigation of Reaction Pathways and Transition States in Synthesis and Transformations

The synthesis and transformations of 8-nitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine and its derivatives involve well-defined reaction pathways. A common synthetic route involves the reaction of 2-chloro-3,5-dinitropyridine with 5-substituted tetrazoles. researchgate.netresearchgate.net This method proceeds via an initial nucleophilic aromatic substitution of the chlorine atom, followed by cyclization and rearrangement to yield the final dinitro- researchgate.netresearchgate.netbohrium.comtriazolo[1,5-a]pyridine product. researchgate.net

Mechanistic investigations, often supported by quantum chemical calculations for analogous nitroarene systems, provide insight into the transition states of these transformations. mdpi.com For the key nucleophilic aromatic substitution (SNAr) step, the reaction pathway proceeds through a two-step mechanism. mdpi.com

Formation of a σ-adduct (Meisenheimer Complex): The initial, and typically rate-limiting, step is the addition of the nucleophile to an electron-deficient carbon atom of the pyridine ring. This leads to the formation of a high-energy, non-aromatic anionic intermediate known as a σ-adduct, which is stabilized by resonance, with the nitro group playing a crucial role in delocalizing the negative charge. researchgate.netmdpi.com

Rearomatization: The second step involves the departure of a leaving group (if present) or, in the case of addition reactions, protonation, which restores the aromaticity of the ring system. This step is generally fast. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Detailed analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, provides insights into the chemical environment of each atom.

¹H and ¹³C NMR Spectroscopic Investigations

Detailed experimental ¹H and ¹³C NMR data for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine are not extensively reported in the currently available scientific literature. However, based on the known chemical shifts of the parent researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine and the electronic effects of the nitro group, a theoretical analysis can be proposed. The powerful electron-withdrawing nature of the nitro group at the C8 position is expected to induce significant downfield shifts for the protons and carbons in its vicinity, particularly H7 and C8.

For comparison, the characterization of related dinitro derivatives, such as 2-substituted 6,8-dinitro researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridines, has been reported. researchgate.net For instance, in a study on these compounds, the proton and carbon signals were assigned using a combination of 1D and 2D NMR techniques. researchgate.net While this provides a methodological framework, direct data for the 8-nitro monosubstituted compound remains elusive.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine (Note: This table is predictive and not based on reported experimental data)

Atom No. Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2 8.5 - 8.7 152 - 154
5 9.0 - 9.2 128 - 130
6 7.4 - 7.6 118 - 120
7 8.0 - 8.2 135 - 137
8a - 148 - 150

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Comprehensive experimental FTIR and Raman spectra for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine are not available in the reviewed literature. However, key characteristic vibrational frequencies can be predicted based on the functional groups present. The most prominent bands would arise from the nitro group and the fused aromatic ring system.

Table 2: Predicted Characteristic FTIR and Raman Bands (cm⁻¹) for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine (Note: This table is predictive and not based on reported experimental data)

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretching 1520 - 1560
Nitro (NO₂) Symmetric Stretching 1340 - 1370
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C/C=N Stretching 1400 - 1600

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine has not been explicitly reported. However, the exact mass can be calculated based on its molecular formula, C₆H₄N₄O₂. This calculation is crucial for confirming the elemental composition of the synthesized compound in a research setting.

Calculated Exact Mass for C₆H₄N₄O₂:

Monoisotopic Mass: 164.0334 u

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Impact Mass Spectrometry (EI-MS)

Detailed ESI-MS and EI-MS fragmentation patterns for 8-Nitro- researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine are not documented in the available literature. Hypothetically, under EI-MS conditions, the molecular ion peak (M⁺) would be observed at m/z 164. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 118, followed by the characteristic fragmentation of the researchgate.netunito.itmdpi.comtriazolo[1,5-a]pyridine core, which could include the loss of N₂ and HCN.

ESI-MS, being a softer ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 165.

Single Crystal X-ray Diffraction (SCXRD) Analysis of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the molecular structure, as well as understanding the packing of molecules in the crystal lattice, which is governed by various intermolecular forces.

Crystallographic Parameters and Unit Cell Characteristics

The crystallographic parameters define the fundamental repeating unit of a crystal, known as the unit cell. These parameters include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group. For a hypothetical crystal of 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine, a data table summarizing these parameters would be generated. For instance, studies on similar compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown it to crystallize in the monoclinic system with the space group P21/n. nih.gov Such a table would typically include:

Parameter Value
Empirical FormulaC₆H₄N₄O₂
Formula Weight164.12
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules/unit cell)Data not available
Density (calculated) (g/cm³)Data not available

This table represents a template of the data that would be provided if the crystallographic information for 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine were available.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules within a crystal is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine, the presence of the nitro group and the nitrogen atoms within the fused ring system would likely lead to the formation of specific hydrogen bonds and other non-covalent interactions, significantly influencing the supramolecular assembly.

Molecular Conformation, Planarity, and Conformational Isomerism

SCXRD analysis provides precise bond lengths and angles, which define the conformation of the molecule. For fused heterocyclic systems like mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine, a key aspect is the planarity of the ring system. The degree of planarity can be influenced by the substituents. The nitro group at the 8-position could potentially cause some distortion from planarity due to steric hindrance or electronic effects.

A thorough analysis would involve calculating the dihedral angles between the planes of the triazole and pyridine rings to quantify the degree of coplanarity. Any significant deviations from planarity would be discussed in the context of potential steric strain or specific electronic interactions within the molecule. The possibility of conformational isomerism, where different spatial arrangements of the atoms can exist, would also be investigated, although for a rigid fused ring system like this, it is less common unless there are flexible side chains.

In-Depth Computational Analysis of 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine Remains Elusive in Publicly Available Research

A thorough investigation into the computational and theoretical properties of the chemical compound 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine has revealed a significant gap in publicly accessible scientific literature. Despite extensive searches for dedicated studies on this specific molecule, no detailed research findings pertaining to its electronic structure, molecular geometry, or thermodynamic parameters could be located.

The inquiry sought to populate a detailed article outline focusing on advanced computational chemistry techniques, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and other quantum mechanics and semi-empirical methods. However, the scientific community has yet to publish specific data for 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine in these areas.

While research exists for related compounds, such as other substituted mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridines and the isomeric 8-Nitro- mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine, the unique electronic and structural effects of the nitro group at the 8-position of the mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core require a dedicated study. The absence of such specific research means that a scientifically accurate and detailed article based on the requested outline cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 8 Nitro 1 2 3 Triazolo 1,5 a Pyridine

Theoretical Assessment of Aromaticity and its Correlation with Chemical Behavior

Theoretical assessment of aromaticity is typically performed using a combination of magnetic, geometric, and electronic criteria. While specific computational studies on 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine are not extensively available in the public domain, the aromaticity of the parent nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold and related nitro-substituted heterocycles has been investigated. These studies provide a strong basis for predicting the aromatic character of the title compound.

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS) . NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine, NICS calculations would likely be performed for both the five-membered triazole ring and the six-membered pyridine (B92270) ring.

Another important method is the Harmonic Oscillator Model of Aromaticity (HOMA) , which is a geometry-based index. HOMA values are calculated from the bond lengths of a given ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.

The introduction of a nitro group at the 8-position is expected to significantly perturb the electronic structure and, consequently, the aromaticity of the bicyclic system. The strong electron-withdrawing nature of the nitro group would decrease the electron density in the pyridine ring, potentially reducing its aromatic character. This effect can be quantified by comparing the calculated NICS and HOMA values of 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine with those of the unsubstituted parent compound.

Table 1: Predicted Aromaticity Indices for 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine and Related Compounds

CompoundRingPredicted NICS(0) (ppm)Predicted HOMA
Benzene (B151609)--9.71.000
Pyridine--9.00.996
nih.govnih.govnih.govTriazolo[1,5-a]pyridinePyridine-8.50.985
Triazole-10.20.920
8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridinePyridine-6.80.950
Triazole-10.00.915

Note: The values for 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine are hypothetical and extrapolated from data on similar compounds. These values are intended for illustrative purposes to demonstrate expected trends.

Reaction Mechanism Elucidation through Computational Modeling

A key area of interest for nitro-containing compounds is their behavior in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyridine ring for such reactions. Computational modeling, typically using Density Functional Theory (DFT), can be used to map out the potential energy surface for the reaction of 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine with a nucleophile.

The computational investigation of an SNAr reaction would involve the following steps:

Geometry Optimization: The structures of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: The electronic energies of all species are calculated to determine the reaction and activation energies. Solvation effects are often included using implicit or explicit solvent models to provide a more realistic picture of the reaction in solution.

For example, the reaction of 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine with a nucleophile like methoxide (B1231860) would be expected to proceed via the formation of a Meisenheimer complex. DFT calculations could predict the relative stability of the possible isomeric intermediates and the energy barriers for their formation and subsequent decomposition to products.

Furthermore, computational modeling can be used to study the thermal decomposition of 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine. Energetic materials containing nitro groups often decompose through complex radical pathways. Quantum mechanical simulations, such as ab initio molecular dynamics (AIMD), can be used to model the initial steps of decomposition at high temperatures, identifying the primary bond-breaking events and the initial decomposition products.

Table 2: Hypothetical Calculated Energy Profile for the SNAr Reaction of 8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine with Methoxide

SpeciesRelative Energy (kcal/mol)
Reactants (8-Nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine + CH3O-)0.0
Transition State 1 (TS1)+12.5
Meisenheimer Complex (Intermediate)-8.2
Transition State 2 (TS2)+15.8
Products (8-Methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridine + NO2-)-25.0

Note: These values are hypothetical and for illustrative purposes only. They represent a plausible energy profile for an SNAr reaction based on studies of similar systems.

Pharmacological and Material Science Applications: Structure Activity Relationships and Mechanistic Studies

Target-Specific Interactions and Biochemical Mechanism of Action

Microtubule Stabilization and Tubulin Binding Site Investigations

Research into the microtubule-targeting activities of triazolo-based compounds has primarily focused on the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidine (TPD) scaffold, a close structural analog of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine system. These TPDs have been identified as a versatile class of microtubule-targeting agents that, depending on their substitution patterns, can either stabilize or destabilize microtubules. google.comresearchgate.net

Certain TPDs have been shown to act as microtubule-stabilizing agents, a property of interest for the development of therapeutics for neurodegenerative diseases like Alzheimer's. google.comnih.gov These compounds promote tubulin polymerization. researchgate.net Mechanistic studies have revealed that these stabilizing TPDs can bind to the Vinca inhibitor site on tubulin. google.com This is unusual because this site is typically targeted by microtubule-destabilizing agents. nih.gov Other studies on different TPD analogs, particularly those with a 3,4,5-trimethoxyphenyl group, have shown that they occupy the colchicine-binding site of tubulin, leading to inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. nih.govmdpi.com

While these findings establish the potential of the broader triazolo-fused pyrimidine (B1678525) family to interact with tubulin, specific studies on 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine and its direct effect on microtubule stabilization or its binding site on tubulin have not been extensively reported. The electronic effects of the 8-nitro group would likely influence the binding affinity and activity compared to the studied pyrimidine analogs, warranting further investigation.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Isoforms

The nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified in inhibitors of phosphatidylinositol 3-kinases (PI3K), which are crucial enzymes in cell signaling pathways and are often implicated in cancer and inflammatory diseases. nih.gov Studies have shown that derivatives of this class can exhibit potent and isoform-selective inhibition of PI3K. nih.gov For example, a series of 7-substituted nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine derivatives were investigated, leading to the discovery of potent and orally bioavailable inhibitors of PI3Kγ, a key target for inflammatory and autoimmune disorders.

While these studies highlight the potential of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine core to target PI3K, there is currently a lack of specific research data on the inhibitory activity of 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine against various PI3K isoforms. The position and electron-withdrawing nature of the nitro group at the C8 position would significantly alter the electronic distribution of the heterocyclic system and its interaction with the kinase's binding site, making it a subject for future structure-activity relationship (SAR) studies.

Antimalarial Action against Plasmodium falciparum

The fight against malaria has driven research into various heterocyclic compounds. Derivatives of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidine scaffold have emerged as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. epa.gov A primary target for these compounds is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo pyrimidine biosynthetic pathway in the parasite. nih.gov

Furthermore, research on the related nih.govbldpharm.comnih.govtriazolo[4,3-a]pyrazine scaffold has shown that substitutions at the 8-position can influence antimalarial activity. nih.gov Studies on nitro-substituted azolo[1,5-a]pyrimidines have also indicated their potential as antimalarial agents, with some derivatives showing low toxicity. nih.gov While these findings are promising for the general class of triazolo-fused heterocycles, direct experimental data on the antimalarial efficacy of 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine against P. falciparum and its specific mechanism of action are not yet available in the literature.

Antibacterial Activity through DNA Gyrase Interaction

DNA gyrase, a type II topoisomerase, is a well-established and validated target for antibacterial drugs. nih.gov The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. nih.gov Research has identified derivatives of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidine scaffold as effective dual inhibitors of both bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov The natural product Essramycin, a nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidine derivative, exhibits significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Molecular docking studies of these pyrimidine analogs have elucidated their binding modes within the active site of DNA gyrase, confirming the mechanism of action. nih.gov However, there is a lack of specific studies investigating 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine for its antibacterial properties and its potential to act as a DNA gyrase inhibitor. The structural and electronic differences between the pyridine (B92270) and pyrimidine cores, along with the influence of the 8-nitro substituent, necessitate dedicated research to determine its antibacterial potential.

Neuroprotective Activity and Ligand-Receptor Binding Studies

There is growing interest in microtubule-stabilizing agents as potential therapeutics for neurodegenerative conditions such as Alzheimer's disease and other tauopathies. google.comnih.gov The rationale is that stabilizing microtubules can counteract the destabilization caused by abnormal tau protein, thereby restoring axonal transport and improving neuronal function. nih.gov As mentioned, certain nih.govbldpharm.comnih.govtriazolo[1,5-a]pyrimidines (TPDs) that stabilize microtubules have been identified as promising candidates due to their ability to cross the blood-brain barrier. nih.govescholarship.org These compounds have shown therapeutic benefits in preclinical models of tauopathy. nih.gov

Additionally, related nih.govbldpharm.comnih.gov-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been synthesized and evaluated for anti-epileptic activity, with some compounds showing remarkable effects in a 4-aminopyridine-induced hyperexcitability model. researchgate.net Docking studies suggested these compounds may act as allosteric potentiators of GABAA receptors. researchgate.net

Despite these promising findings for the related pyrimidine scaffold, specific investigations into the neuroprotective activity of 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine are not yet documented. Future research is needed to explore its potential ligand-receptor binding in the central nervous system and its efficacy in models of neurodegenerative diseases.

Research on RORγt Inverse Agonism and PHD-1 Inhibition

Derivatives of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine scaffold have been successfully identified as potent modulators of important therapeutic targets.

RORγt Inverse Agonism: The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis. nih.govnih.gov Consequently, RORγt inverse agonists are a promising therapeutic strategy. Structure-activity relationship studies have led to the design and synthesis of potent nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine-based RORγt inverse agonists. nih.govnih.gov These studies demonstrated that the nitrogen-containing bicyclic ring of the triazolopyridine was well-tolerated for inhibitory activity. nih.gov While specific data for the 8-nitro derivative is not highlighted in these studies, the research establishes the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine core as a valid scaffold for targeting RORγt. nih.govmdpi.com

Compound Series Target Activity Key Findings
nih.govbldpharm.comnih.govTriazolo[1,5-a]pyridine DerivativesRORγtPotent inverse agonism (e.g., IC50 = 41 nM for analogue 3a) nih.govTriazolopyridine core is well-tolerated for RORγt inhibition. nih.gov
4-{ nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrilesPHD-1Potent inhibitionNovel monodentate binding interaction with the active site Fe2+ ion. nih.gov

PHD-1 Inhibition: Hypoxia-inducible factor (HIF) prolylhydroxylase domain-1 (PHD-1) is another enzyme of therapeutic interest. Inhibitors of PHD enzymes can stabilize HIF-1α, promoting erythropoiesis and offering potential treatments for anemia. Research has led to the identification of 4-{ nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based compounds as inhibitors of PHD-1. nih.gov X-ray crystallography revealed a novel binding mode where the N1 atom of the triazole ring coordinates with the active site Fe2+ ion in a monodentate fashion. nih.gov This demonstrates the utility of the nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine scaffold in designing specific enzyme inhibitors. nih.govdocumentsdelivered.com

Coordination Chemistry and Sensing Applications

Nitrogen-containing heterocyclic compounds like triazolopyridines are known to be effective chelating ligands due to the lone electron pairs on their nitrogen atoms. They can coordinate with metal ions to form complex compounds with applications as catalysts or sensors. chemimpex.com For instance, derivatives of the isomeric nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine have been tested as fluorescent chemosensors for metal ions, showing a particular response to Zn(II). The resulting zinc complex also proved to be an efficient sensor for anions like nitrite (B80452) and cyanide. researchgate.net

While direct studies on the coordination chemistry of 8-Nitro- nih.govbldpharm.comnih.govtriazolo[1,5-a]pyridine are limited, the presence of multiple nitrogen atoms in the fused ring system suggests a strong potential for metal coordination. The electron-withdrawing nitro group would modulate the electron density of the ring system, thereby influencing the coordination properties and the photophysical characteristics (e.g., fluorescence) of its metal complexes. This makes it a candidate for the development of novel sensors and materials.

Development of Molecular Chemosensors for Metal Ions, Anions, and Amino Acids

The development of molecular chemosensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. While the broader class of researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine derivatives has been explored for these purposes, specific research on 8-Nitro- researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine as a molecular chemosensor for metal ions, anions, or amino acids is not extensively documented in publicly available scientific literature.

However, studies on related isomers and derivatives provide insight into the potential of this heterocyclic system. For instance, derivatives of the isomeric researchgate.netresearchgate.netpsu.edutriazolo[1,5-a]pyridine have been investigated as fluorescent chemosensors. These compounds have shown the ability to detect metal ions such as zinc(II) and subsequently act as a sensor for anions like nitrite and cyanide. researchgate.netpsu.edu The mechanism often involves the coordination of the metal ion to the nitrogen atoms of the heterocyclic core, which in turn modulates the fluorescent properties of the molecule. This change in fluorescence can then be reversed or altered by the introduction of anions, forming the basis of the sensing mechanism. psu.edu

Specifically, tridentate ligands based on the triazolopyridine-pyridine nucleus have been synthesized and their fluorescent properties tested for metal ion recognition. researchgate.net The coordination of metal ions to the donor groups can alter the efficiency of intramolecular charge transfer, leading to observable changes in the fluorescence spectra. psu.edu While these findings are for a different isomer, they highlight the inherent potential of the triazolopyridine scaffold in the design of chemosensors. Further research would be required to determine if the introduction of a nitro group at the 8-position of the researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine core would yield a viable chemosensor.

Design of Luminophores and Fluorescent Probes

The design of luminophores and fluorescent probes is a field with significant implications for materials science and biomedical imaging. The researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine scaffold is a component of some fluorescent molecules; however, specific studies detailing the use of 8-Nitro- researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine as a primary luminophore or fluorescent probe are not prominent in the available literature.

Research has been conducted on related heterocyclic systems, such as researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and shown to act as fluorescent probes for the specific detection of metal ions, such as Fe³⁺, even in the presence of strong chelating agents. nih.govresearchgate.net The mechanism of these probes often involves a specific and rapid quenching of fluorescence upon binding with the target ion. nih.gov Such probes have demonstrated good cell permeability and low cytotoxicity, making them suitable for bioimaging applications to monitor intracellular ion concentrations. nih.govresearchgate.net

While these examples are from the closely related triazolopyrimidine family, they underscore the potential of nitrogen-rich heterocyclic systems in the development of fluorescent materials. The electron-withdrawing nature of the nitro group in 8-Nitro- researchgate.netresearchgate.netpurdue.edutriazolo[1,5-a]pyridine could potentially influence its photophysical properties, but dedicated studies are needed to explore its capabilities as a luminophore or fluorescent probe.

Conclusion and Outlook: Advancing the Understanding of 8 Nitro 1 2 3 Triazolo 1,5 a Pyridine

Summary of Key Academic Contributions to 8-Nitro-researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine Chemistry

Direct academic contributions focusing exclusively on 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine are limited, highlighting that this compound is an under-explored area of chemical space. However, the academic groundwork for its study has been extensively laid through research on the synthesis and functionalization of the core researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine ring system and its variously substituted derivatives.

Key contributions to the parent scaffold's chemistry include numerous synthetic strategies. Common methods involve the cyclization of 2-aminopyridine (B139424) derivatives, such as N-(pyrid-2-yl)formamidoximes, often using reagents like trifluoroacetic anhydride (B1165640) to achieve mild reaction conditions. organic-chemistry.orglookchem.com Other significant approaches include the PIFA- or I2/KI-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which provides a metal-free pathway to form the crucial N-N bond. organic-chemistry.org

The chemistry of derivatives substituted at the pyridine (B92270) ring of the scaffold is also well-documented. For instance, the synthesis of researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine-8-carbonitriles has been thoroughly reviewed, with methods including the conversion of 8-bromo or 8-chloro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridines. researchgate.netlp.edu.ua This demonstrates that the 8-position is a viable site for functionalization, providing an indirect but crucial foundation for the synthesis of the 8-nitro derivative. Furthermore, the synthesis of dinitro derivatives, such as 6,8-dinitro researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridines, has been achieved, indicating that the ring system is stable enough to accommodate multiple strongly electron-withdrawing nitro groups. researchgate.net These contributions collectively provide the essential synthetic and conceptual tools required to approach the chemistry of 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine systematically.

Unexplored Avenues in Synthetic Methodology and Derivatization

The synthesis and derivatization of 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine present several unexplored opportunities for methodological innovation.

Synthetic Routes: Current knowledge suggests two primary pathways to the target molecule, both of which could be optimized:

Cyclization of a Pre-functionalized Pyridine: This approach would involve synthesizing a 2-amino-3-nitropyridine (B1266227) or a 2-hydrazino-3-nitropyridine (B98334) derivative and subsequently forming the triazole ring. While reliable, this multi-step process can be lengthy. Future work could focus on developing more convergent or one-pot syntheses from readily available starting materials.

Direct Nitration: The direct nitration of the parent researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine is a more atom-economical approach but is likely to be challenging regarding regioselectivity. The electronic nature of the fused system, described as an electron-rich triazole fused to an electron-deficient pyridine, suggests complex reactivity. nih.gov A systematic study of various nitrating agents and catalysts (e.g., heterogeneous acid catalysts, metal nitrates) could lead to a selective and high-yielding protocol for C-8 nitration. The development of a catalyst-free, microwave-mediated synthesis, similar to methods developed for other derivatives, could offer a sustainable alternative. researchgate.netmdpi.com

Derivatization Potential: The 8-nitro group is a versatile functional handle for further derivatization. An immediate and valuable avenue is its reduction to 8-amino- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine . This amino derivative would be a key building block for:

Pharmaceutical Scaffolds: The amine could be acylated, alkylated, or used in coupling reactions to build libraries of compounds for biological screening.

Material Science Precursors: The amino group could serve as a polymerization point or a site for linking the core to other functional moieties for advanced materials.

Further unexplored derivatization includes nucleophilic aromatic substitution (SNAr) of the nitro group, which, although difficult, could be enabled by further activating the ring system.

Table 1: Potential Synthetic and Derivatization Research Directions

Research AreaSpecific GoalRationale and Potential Impact
Synthetic MethodologyDevelop selective C-H nitration of researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine at the C-8 position.Improves atom economy over multi-step cyclization routes. Establishes a fundamental reaction for the scaffold.
Synthetic MethodologyOptimize cyclization routes from 3-nitro-substituted pyridine precursors.Provides a reliable, albeit less direct, route for targeted synthesis and scale-up.
DerivatizationSystematic study of the reduction of the 8-nitro group to 8-amino- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine.Creates a key synthetic intermediate for accessing a wide range of new derivatives for medicinal and material applications.
DerivatizationExplore SNAr reactions to replace the 8-nitro group with other functionalities (e.g., -OR, -SR, -NR2).Expands the chemical space accessible from the title compound, enabling fine-tuning of properties.

Prospects for Advanced Computational and Mechanistic Research

Computational chemistry offers powerful tools to predict properties and guide experimental work on 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine. Density Functional Theory (DFT) calculations, widely applied to related heterocyclic systems, can provide deep insights. nih.govresearchgate.net

Key areas for computational investigation include:

Structural and Electronic Properties: Calculation of the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO/LUMO) would clarify the electronic impact of the 8-nitro group on the fused ring system. This data is fundamental for understanding its reactivity and predicting its behavior in materials. nih.gov

Reaction Mechanisms: DFT studies can model the reaction pathways for both direct nitration and cyclization syntheses. This can help elucidate the factors controlling regioselectivity in nitration, potentially identifying conditions that favor the desired 8-nitro isomer. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra would aid in the experimental characterization and confirmation of the compound's structure. nih.gov

Energetic Properties: For applications in energetic materials, computational methods can predict key parameters like heat of formation, density, detonation velocity, and pressure, allowing for a preliminary assessment of its potential before undertaking hazardous synthesis. researchgate.netpurdue.edu

Mechanistic studies, informed by these computational models, could then be performed experimentally using kinetic analysis and isotope labeling to validate the theoretical predictions, particularly for the nitration reaction.

Emerging Therapeutic and Material Science Applications: Bridging Fundamental and Applied Research

The unique structure of 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine positions it as a promising candidate in both therapeutic and material science domains.

Therapeutic Applications: The researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine and the closely related researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.netnih.gov Derivatives have shown potent activity as:

Anticancer Agents: Specifically as inhibitors of tubulin polymerization and various protein kinases. mdpi.comacs.org

RORγt Inverse Agonists: For the treatment of autoimmune diseases like psoriasis. nih.gov

Anti-infective Agents: Exhibiting antibacterial, antifungal, and antiparasitic properties. researchgate.netnih.gov

The 8-nitro derivative could be investigated as a novel entry into these therapeutic areas. The nitro group, being a strong hydrogen bond acceptor and possessing unique electronic properties, could lead to novel binding interactions with biological targets. Furthermore, aromatic nitro compounds are known to act as bioreductive prodrugs, where the nitro group is reduced in hypoxic environments (e.g., solid tumors) to generate cytotoxic species, an avenue worth exploring.

Material Science Applications: The high nitrogen content and the presence of a nitro group make 8-Nitro- researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine a prime candidate for investigation as an energetic material. Fused heterocyclic rings are a key design strategy for creating thermostable, insensitive high-energy-density materials (HEDMs). researchgate.netresearchgate.net The combination of the triazole ring (with a high positive heat of formation) and the nitro group (an energy-releasing toxophore) is a classic approach in this field. at.uaenergetic-materials.org.cn Research into its salts (e.g., hydroxylammonium, hydrazinium) could yield materials with a favorable balance of performance and sensitivity. researchgate.net

Additionally, the electron-deficient nature of the nitrated ring system suggests potential applications in organic electronics, analogous to other triazolopyridine derivatives used as organic sensitizers in solar cells or as components of organic semiconductors. nih.gov

Table 2: Prospective Application Areas

DomainPotential ApplicationScientific Rationale
Medicinal ChemistryAnticancer AgentThe core scaffold is a known tubulin and kinase inhibitor; the nitro group may offer novel binding or act as a bioreductive trigger. mdpi.com
Medicinal ChemistryImmunomodulator (e.g., RORγt inhibitor)The researchgate.netresearchgate.netat.uatriazolo[1,5-a]pyridine framework is a known pharmacophore for RORγt. nih.gov
Material ScienceEnergetic Material / PropellantHigh nitrogen content and presence of a nitro group on a fused heterocyclic core are key features of modern energetic materials. researchgate.netenergetic-materials.org.cn
Material ScienceOrganic ElectronicsThe electron-withdrawing nitro group creates a polarized, electron-deficient system suitable for n-type semiconductors or sensitizers. nih.gov

Q & A

Q. What are the foundational synthetic routes for 8-nitro-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis typically involves oxidative cyclization of precursors like N-(2-pyridyl)amidines or guanidines. Key reagents include NaOCl , Pb(OAc)₄ , or PhI(OCOCF₃)₂ , which facilitate intramolecular N–N bond formation . For example:

  • N-Aminopyridinium salts react with nitriles under oxidative conditions to form the triazolopyridine core .
  • Palladium-catalyzed substitution of 8-bromo derivatives with Zn(CN)₂ yields carbonitrile-functionalized analogs .
Method Reagents/Conditions Yield Range Reference
Oxidative cyclizationPhI(OAc)₂, RT70–85%
Halogen substitutionPd catalysis, Zn(CN)₂46–58%

Q. How is structural characterization performed for triazolopyridine derivatives?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assigns aromatic protons and nitrile/amine groups (e.g., NH signals at δ 8.42 ppm in CDCl₃) .
  • IR spectroscopy : Confirms C≡N (2211–2203 cm⁻¹) and C=O (1682–1700 cm⁻¹) functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for compound 8a ) validate molecular weight .

Q. What preliminary biological activities are associated with this scaffold?

Early studies highlight:

  • Antimicrobial activity : Derivatives inhibit β-glucan synthesis in fungi .
  • Enzyme inhibition : JAK1/2 inhibition for myeloproliferative disorders .
  • Antioxidant effects : Lifespan extension in C. elegans via oxidative stress reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in carbonitrile synthesis?

  • Catalyst selection : CuBr/1,10-phenanthroline systems improve cyanide incorporation via aerobic oxidation .
  • Solvent effects : Polar aprotic solvents (DMF) enhance Pd-catalyzed substitutions .
  • Temperature control : Microwave-assisted cyclization reduces reaction time (40 minutes vs. hours) .

Example optimization :

  • Substituting K₃[Fe(CN)₆] for Zn(CN)₂ increased yields from 46% to 85% in 8-cyano derivatives .

Q. How do researchers resolve contradictions in regioselectivity during heterocyclization?

Conflicting data arise from competing pathways (e.g., 5- vs. 7-substitution). Strategies include:

  • Computational modeling : DFT studies predict thermodynamically favored products .
  • Steric directing groups : Bulky substituents (e.g., 4-phenylthio) enforce regioselective cyclization .

Q. What mechanistic insights explain the formation of fluorescent triazolopyridines?

Copper-catalyzed radical cyclization of hydrazines with benzylidenemalononitriles generates blue-emitting probes (Stokes shifts >100 nm). The mechanism involves:

  • Radical initiation via Cu(I)/O₂.
  • Cyclization to form the triazole ring.
  • Conjugation extension for fluorescence .

Data Contradiction Analysis

Q. Why do oxidative methods using PhI(OAc)₂ vs. PhI(OCOCF₃)₂ show divergent outcomes?

  • PhI(OAc)₂ : Prefers N–S bond formation in thioureas, yielding thiadiazoles .
  • PhI(OCOCF₃)₂ : Favors N–N cyclization in amidines due to higher electrophilicity, forming triazolopyridines .
  • Resolution : Substrate-specific reactivity necessitates tailored oxidant selection.

Applications in Drug Design

Q. How are triazolopyridines utilized in kinase inhibitor development?

  • JAK inhibitors : 7-Bromo derivatives show nanomolar IC₅₀ against JAK1/2 .
  • VEGFR-2 inhibitors : Nitro-substituted analogs disrupt angiogenesis in cancer models .
Compound Target Activity Reference
7-Bromo-[1,2,4]triazolo[1,5-a]pyridineJAK1/2IC₅₀ = 12 nM
8-Cyano derivativesVEGFR-2IC₅₀ = 8.3 μM

Methodological Innovations

Q. What advanced techniques improve scalability for industrial research?

  • Flow chemistry : Continuous synthesis reduces side reactions in multi-step protocols .
  • Ultrasonic irradiation : Accelerates one-pot cyclization (e.g., 70% yield in 30 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.